3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinazolinone core, a piperidine ring, and a difluorophenyl group, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone intermediate.
Attachment of the Difluorophenyl Group: The difluorophenyl group is incorporated through an acylation reaction, using 2,4-difluorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. It has been investigated for its activity against certain types of cancer, bacterial infections, and neurological disorders due to its ability to modulate specific molecular pathways.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances its binding affinity to these targets, while the quinazolinone core can modulate the compound’s overall biological activity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes like DNA replication and protein synthesis.
類似化合物との比較
Similar Compounds
3-(1-(2-phenylacetyl)piperidin-3-yl)quinazolin-4(3H)-one: Lacks the difluorophenyl group, resulting in different biological activity and reactivity.
3-(1-(2-(2,4-dichlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one: Contains chlorine atoms instead of fluorine, which can alter its chemical properties and biological effects.
Uniqueness
The presence of the difluorophenyl group in 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one imparts unique electronic and steric properties, enhancing its reactivity and binding affinity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
生物活性
The compound 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one , with CAS number 2034462-88-7, is a member of the quinazoline family known for its diverse biological activities, particularly in cancer therapy. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H19F2N3O2
- Molecular Weight : 383.4 g/mol
- Structural Characteristics : The compound features a quinazolinone core substituted with a piperidine moiety and a difluorophenyl acetyl group, which may influence its biological interactions and efficacy.
The biological activity of this compound has been primarily evaluated in the context of cancer treatment. Research indicates that compounds with similar structures can act as dual inhibitors of receptor tyrosine kinases (RTKs), such as c-Met and VEGFR-2. These pathways are crucial in tumor growth and metastasis.
- Inhibition of c-Met and VEGFR-2 : Studies have shown that quinazoline derivatives can inhibit these kinases effectively, with IC50 values ranging from 0.052 to 0.084 µM for certain analogs . This inhibition leads to reduced proliferation of cancer cells and induction of apoptosis.
- Cell Cycle Arrest : Compounds similar to this compound have been reported to cause cell cycle arrest at the G0/G1 phase, thus preventing cancer cells from dividing .
- Induction of Apoptosis : The compound can enhance caspase-3 activity, leading to increased apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colorectal cancer) .
In Vitro Studies
In vitro studies have demonstrated significant cytotoxic effects against various human carcinoma cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 | 0.052 | c-Met/VEGFR-2 inhibition |
MDA-MB-231 | 0.084 | Induction of apoptosis |
WI38 (normal) | Higher IC50 | Selective toxicity towards cancer cells |
These findings suggest that the compound exhibits selective cytotoxicity, sparing normal cells while effectively targeting cancerous ones.
Case Studies
- Cytotoxicity against HCT116 Cells : A study evaluated several quinazoline derivatives, including this compound, revealing that it exhibited superior cytotoxicity compared to cabozantinib, a known anti-cancer drug .
- Apoptosis Induction in MDA-MB-231 Cells : Another study highlighted that the compound could induce significant morphological changes and increase apoptotic markers in breast cancer cells at low concentrations (1 µM), confirming its potential as an anti-cancer agent .
特性
IUPAC Name |
3-[1-[2-(2,4-difluorophenyl)acetyl]piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O2/c22-15-8-7-14(18(23)11-15)10-20(27)25-9-3-4-16(12-25)26-13-24-19-6-2-1-5-17(19)21(26)28/h1-2,5-8,11,13,16H,3-4,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYOYRNPRJKGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=C(C=C(C=C2)F)F)N3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。